molecular formula C10H10N2O2 B019152 8-Methoxy-2-methyl-4(3H)-quinazolinone CAS No. 90915-45-0

8-Methoxy-2-methyl-4(3H)-quinazolinone

Cat. No.: B019152
CAS No.: 90915-45-0
M. Wt: 190.20 g/mol
InChI Key: ZWCBMSNYXIFTCM-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with methanol and methyl iodide to introduce the methoxy and methyl groups, respectively .

Industrial Production Methods

Industrial production of 8-Methoxy-2-methyl-3H-quinazolin-4-one follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

8-methoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCBMSNYXIFTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444674
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-45-0
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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